molecular formula C20H20CaCl2O6 B12657703 Calcium 2-(4-chloro-2-methylphenoxy)propionate CAS No. 94133-77-4

Calcium 2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B12657703
CAS No.: 94133-77-4
M. Wt: 467.3 g/mol
InChI Key: XMEVFGZCMYDHEG-UHFFFAOYSA-L
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Description

Calcium 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound with the molecular formula C20H20CaCl2O6. It is known for its applications in various fields, including agriculture and pharmaceuticals. The compound is characterized by its unique structure, which includes a calcium ion coordinated with 2-(4-chloro-2-methylphenoxy)propionate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 2-(4-chloro-2-methylphenoxy)propionic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.

    Starting Materials: 2-(4-chloro-2-methylphenoxy)propionic acid, calcium hydroxide or calcium carbonate.

    Reaction Conditions: The reaction is conducted in water at room temperature.

    Procedure: The acid is dissolved in water, and the calcium compound is added slowly with stirring. The mixture is stirred until the reaction is complete, and the product is filtered and dried.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and filtration systems to handle large quantities of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

Calcium 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

    Complexation: The calcium ion can form complexes with other ligands, altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Complexation: Various ligands, including ethylenediaminetetraacetic acid (EDTA), can be used to form complexes with the calcium ion.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxypropionates.

    Hydrolysis: Products include 2-(4-chloro-2-methylphenoxy)propionic acid and calcium hydroxide.

    Complexation: Products include calcium-ligand complexes.

Scientific Research Applications

Calcium 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:

    Agriculture: It is used as a herbicide to control broadleaf weeds.

    Pharmaceuticals: The compound is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Research explores its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of calcium 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In agricultural applications, it acts as a herbicide by disrupting the growth and development of weeds. The compound interferes with cellular processes, leading to the inhibition of protein synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propionic acid: A precursor in the synthesis of calcium 2-(4-chloro-2-methylphenoxy)propionate.

    Octyl 2-(4-chloro-2-methylphenoxy)propionate: Another derivative with similar herbicidal properties.

    4-chloro-2-methylphenoxyacetic acid: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to its calcium coordination, which imparts distinct chemical and physical properties. This coordination enhances its stability and solubility, making it more effective in various applications compared to its analogs.

Properties

CAS No.

94133-77-4

Molecular Formula

C20H20CaCl2O6

Molecular Weight

467.3 g/mol

IUPAC Name

calcium;2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/2C10H11ClO3.Ca/c2*1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h2*3-5,7H,1-2H3,(H,12,13);/q;;+2/p-2

InChI Key

XMEVFGZCMYDHEG-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Ca+2]

Origin of Product

United States

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